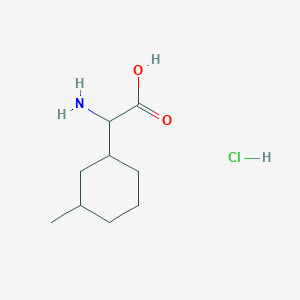

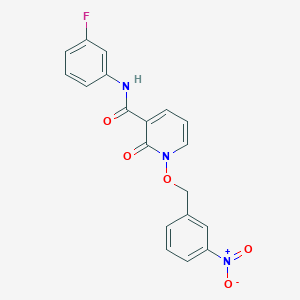

![molecular formula C20H17ClN6O B2965055 N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide CAS No. 881082-35-5](/img/structure/B2965055.png)

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They have shown promising anticancer activity and have been found to inhibit EGFR and ErbB2 kinases at the sub-micromolar level .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps, including the formation of a solid that is filtered, washed with aqueous ethanol, and recrystallized from ethanol . The yield and melting point of the synthesized compounds can vary .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines includes various functional groups, such as aromatic rings and nitrogen-containing heterocycles . The exact structure can be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines can be complex and require specific conditions . For example, the reaction may require the use of specific reagents and solvents, and may need to be carried out at specific temperatures .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Compounds similar to AB00677633-01 have been reported to exhibit significant antiviral properties . Indole derivatives, which share structural similarities with AB00677633-01, have been found to inhibit influenza A and Coxsackie B4 virus . This suggests potential for AB00677633-01 to be used in the development of new antiviral drugs, especially given the ongoing need for novel treatments against emerging viral pathogens.

Anticancer Potential

The structural framework of AB00677633-01 is related to that of many synthetic drug molecules with anticancer activity. Indole derivatives, for instance, have been explored for their anticancer properties . AB00677633-01 could be investigated for its efficacy in targeting specific cancer cell lines, contributing to the field of targeted cancer therapies.

Antimicrobial Effects

The indole nucleus, which is a component of AB00677633-01, is known for its antimicrobial activity . This includes action against a variety of bacterial and fungal pathogens . Research into AB00677633-01 could lead to the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains.

Agricultural Applications

Some derivatives of AB00677633-01’s structural class have been utilized as agricultural chemicals , such as pesticides and herbicides . The compound’s potential to inhibit the growth of weeds and pests could be harnessed to protect crops and improve agricultural productivity.

Antiparasitic Uses

AB00677633-01 may have applications in combating parasitic infections. For example, Piritrexim, a compound with a similar structure, has shown antiparasitic activity . Investigating AB00677633-01 for such uses could contribute to the treatment of diseases caused by parasites.

Enzyme Inhibition

Compounds with a similar structure to AB00677633-01 have been studied for their ability to inhibit enzymes that are crucial for the survival of certain pathogens. For instance, molecular simulation studies have justified the potent in vitro antipromastigote activity of related compounds due to their fitting pattern in enzyme pockets . AB00677633-01 could be a candidate for the development of enzyme inhibitors with therapeutic applications.

Wirkmechanismus

Target of action

Pyrazolo[3,4-d]pyrimidines are known to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of action

The mode of action of pyrazolo[3,4-d]pyrimidines can vary depending on the specific derivative and its targets. For example, some derivatives have been reported to inhibit enzymes, while others may interact with receptors or other cellular components .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Given the wide range of activities associated with pyrazolo[3,4-d]pyrimidines, it’s likely that multiple pathways could be affected .

Pharmacokinetics

The lipophilicity of a drug can influence its ability to diffuse into cells .

Result of action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if the compound acts as an enzyme inhibitor, it could reduce the activity of that enzyme in the cell .

Eigenschaften

IUPAC Name |

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O/c1-12-5-3-4-6-15(12)20(28)26-25-18-16-10-24-27(19(16)23-11-22-18)17-9-14(21)8-7-13(17)2/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJWWSKDQWVVBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

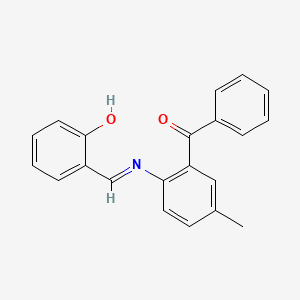

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B2964972.png)

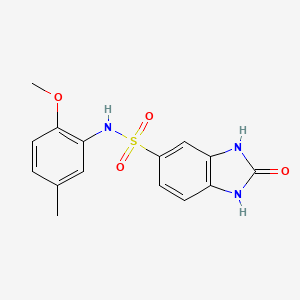

![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2964973.png)

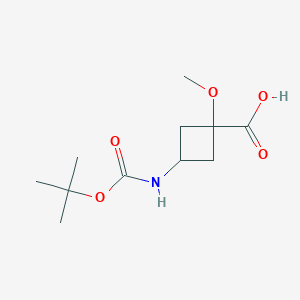

![N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2964974.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2964978.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2964980.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2964982.png)

![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2964985.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2964986.png)